molecular formula C5H2BrClFN B3027017 6-Bromo-2-chloro-3-fluoropyridine CAS No. 1211591-93-3

6-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B3027017
CAS No.: 1211591-93-3
M. Wt: 210.43
InChI Key: KPQMWTHSSFZPMJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-fluoropyridine is a chemical compound with the CAS Number: 1211591-93-3 . It has a molecular weight of 210.43 and is commonly stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance and is considered a useful intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClFN . The InChI code for this compound is 1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H .

Scientific Research Applications

Chemoselective Functionalization

6-Bromo-2-chloro-3-fluoropyridine has been a subject of interest in chemoselective functionalization. Studies like those by Stroup et al. (2007) have described its chemoselective amination. This process involves catalytic amination conditions that afford exclusive bromide substitution for both secondary amines and primary anilines. Interestingly, a reversal in chemoselectivity is observed under certain conditions, with substitution at the chloro position being preferred. Additionally, selective substitution of the fluoro group is achievable under specific conditions, demonstrating the compound's versatility in organic synthesis (Stroup et al., 2007).

Synthesis of Pentasubstituted Pyridines

The halogen-rich nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules. Wu et al. (2022) highlighted its use in creating unique halopyridine isomers, which are crucial in medicinal chemistry research. By employing halogen dance reactions, the synthesis of complex pyridines with desired functionalities for further chemical manipulations becomes feasible (Wu et al., 2022).

Structural Manifolds from a Common Precursor

This compound can also be used to create various structural manifolds, as demonstrated by Schlosser and Bobbio (2002). This compound serves as an intermediate in manufacturing certain pesticides and can be converted into diverse pyridine derivatives. Such transformations highlight its role in the synthesis of complex organic structures with potential applications in various fields, including pharmaceuticals (Schlosser & Bobbio, 2002).

Versatile Synthesis of Fluoropyridines

The compound is instrumental in the versatile synthesis of fluoropyridines and pyridones, as explored by Sutherland and Gallagher (2003). They have shown that by using specific reactions, it is possible to obtain a variety of substituted pyridines, demonstrating the flexibility and utility of this compound in synthetic chemistry (Sutherland & Gallagher, 2003).

Safety and Hazards

The safety information for 6-Bromo-2-chloro-3-fluoropyridine indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

While specific future directions for 6-Bromo-2-chloro-3-fluoropyridine are not explicitly mentioned in the available literature, the compound’s fluoropyridine structure suggests potential applications in the development of new agricultural products and pharmaceuticals . The introduction of fluorine atoms into lead structures is a common chemical modification used to improve physical, biological, and environmental properties .

Properties

IUPAC Name

6-bromo-2-chloro-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMWTHSSFZPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298654
Record name 6-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211591-93-3
Record name 6-Bromo-2-chloro-3-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211591-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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